An In-depth Technical Guide to the Fundamental Properties of 3,3,5-Trimethyloctane
An In-depth Technical Guide to the Fundamental Properties of 3,3,5-Trimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of 3,3,5-trimethyloctane, a branched alkane hydrocarbon. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of its physicochemical characteristics, safety profile, and experimental considerations.
Chemical and Physical Properties
3,3,5-Trimethyloctane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its structure influences its physical properties, such as boiling point and density, distinguishing it from its straight-chain isomer, n-undecane.
Table 1: General and Computed Properties of 3,3,5-Trimethyloctane
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| IUPAC Name | 3,3,5-trimethyloctane | [1] |
| CAS Number | 62016-41-5 | [1] |
| Canonical SMILES | CCCC(C)CC(C)(C)CC | [1] |
| InChIKey | BEFCOJKHEMBPSK-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data for 3,3,5-Trimethyloctane
| Property | Experimental Value | Estimated Value | Source |
| Boiling Point | 174.7 °C | 174 °C | [2] |
| Density | 0.7470 g/cm³ | - | [2] |
| Refractive Index | 1.4190 | - | [2] |
| Melting Point | - | -57.06 °C | [2] |
Branched alkanes, such as 3,3,5-trimethyloctane, generally exhibit lower boiling points than their straight-chain isomers due to reduced surface area, which leads to weaker van der Waals forces.[3] They are non-polar molecules and are thus insoluble in water but soluble in non-polar organic solvents.[3] Alkanes are also less dense than water.[4]
Experimental Protocols
2.1. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 3,3,5-trimethyloctane, a common and effective method for boiling point determination is the Thiele Tube Method .
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Principle: This method relies on the principle that at the boiling point, the vapor pressure of the liquid inside a capillary tube will equal the atmospheric pressure, causing a rapid stream of bubbles to emerge.
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Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube, and a capillary tube are required.
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Procedure:
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A small amount of the 3,3,5-trimethyloctane sample is placed in the small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the sample.
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The test tube is attached to a thermometer and immersed in the mineral oil within the Thiele tube.
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
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As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
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When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.
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The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
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2.2. Density Measurement
Density is the mass per unit volume of a substance. For liquids like 3,3,5-trimethyloctane, density can be accurately measured using a pycnometer or a digital density meter .
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Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with the sample, and filled with a reference substance of known density (like water), the density of the sample can be calculated. Digital density meters operate on the principle of an oscillating U-tube, where the frequency of oscillation is dependent on the density of the sample filling the tube.
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Apparatus: A pycnometer of a suitable volume, a precision balance, and a thermostatically controlled water bath.
-
Procedure (using a pycnometer):
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The empty pycnometer is thoroughly cleaned, dried, and weighed.
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The pycnometer is filled with 3,3,5-trimethyloctane, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature until thermal equilibrium is reached.
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The pycnometer is removed, carefully dried on the outside, and weighed again.
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The process is repeated with distilled water.
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The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water
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2.3. Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature and wavelength dependent.
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Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It works by measuring the critical angle of total internal reflection between a prism of high refractive index and the sample.
-
Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp, 589 nm) and a constant temperature water circulator.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
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A few drops of the 3,3,5-trimethyloctane sample are placed on the prism surface.
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The prism is closed, and the light source and eyepiece are adjusted until a clear borderline between light and dark fields is visible.
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The borderline is aligned with the crosshairs in the eyepiece.
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The refractive index is read directly from the instrument's scale. The temperature should also be recorded.
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Synthesis
While specific industrial synthesis routes for 3,3,5-trimethyloctane are proprietary, branched alkanes in this carbon range are typically produced through processes such as the alkylation of lighter alkanes and alkenes or the isomerization of linear alkanes. For laboratory-scale synthesis, a common approach would be a Grignard reaction followed by reduction. For instance, the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and hydrogenation, could yield the desired branched alkane structure. One potential, though not experimentally verified, synthetic pathway is the aldol (B89426) condensation of furfural (B47365) and methyl isobutyl ketone followed by hydrodeoxygenation to produce C10 and C11 branched alkanes.[5]
Safety, Toxicology, and Environmental Fate
A specific Safety Data Sheet (SDS) for 3,3,5-trimethyloctane is not publicly available. However, based on data for similar C11-C15 isoalkanes, a general safety profile can be inferred.[6]
4.1. Toxicological Profile
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Acute Toxicity: The acute oral, dermal, and inhalation toxicity of C9-C14 aliphatic hydrocarbons is generally low.[6]
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Aspiration Hazard: Like many hydrocarbons, 3,3,5-trimethyloctane is likely to be an aspiration hazard, meaning ingestion and subsequent entry into the lungs can cause severe lung damage.
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Skin and Eye Irritation: C9-C14 aliphatic hydrocarbons are generally not considered skin or eye irritants.[6] However, repeated or prolonged skin contact may cause dryness or cracking.[7][8]
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Sensitization: These substances are not typically dermal sensitizers.[6]
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Carcinogenicity and Mutagenicity: There is no evidence to suggest that C11 isoalkanes are carcinogenic or mutagenic.
4.2. Environmental Fate
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Biodegradation: Branched alkanes are generally expected to be biodegradable, although the rate of degradation can be slower than for linear alkanes.[6][9] Both aerobic and anaerobic degradation pathways for alkanes by microorganisms have been identified.[9][10]
-
Bioaccumulation: Some constituents of C11-C15 isoalkane mixtures have the potential to bioaccumulate.[6]
-
Mobility: Due to their low water solubility and tendency to adsorb to organic matter, branched alkanes are expected to have low mobility in soil and sediment.[6]
Table 3: General Safety Recommendations for Handling Branched Alkanes
| Precaution | Recommendation |
| Handling | Use in a well-ventilated area. Avoid breathing vapors. Avoid contact with skin and eyes. |
| Personal Protective Equipment | Wear safety glasses, chemical-resistant gloves, and appropriate protective clothing. |
| Fire and Explosion | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools. |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |
Visualization of Methodological Workflow
As a simple, non-biologically active alkane, 3,3,5-trimethyloctane is not involved in signaling pathways. The experimental workflows for determining its fundamental properties are linear and straightforward, not necessitating complex graphical representation. For clarity, the logical flow for property determination is outlined below.
References
- 1. 3,3,5-Trimethyloctane | C11H24 | CID 18709971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,5-trimethyloctane [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. Solvent-free synthesis of C10 and C11 branched alkanes from furfural and methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. santos.com [santos.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaerobic Degradation of Alkanes by Marine Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
